Ethyl 2-cyclopropyl-2,2-difluoroacetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-2,2-difluoroacetate |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)7(8,9)5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
JPJCZLPALXUOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)(F)F |
Origin of Product |
United States |
Contextual Framework: the Role of Ethyl 2 Cyclopropyl 2,2 Difluoroacetate in Organofluorine Chemistry
Evolution and Significance of Organofluorine Compounds in Advanced Synthetic Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Organofluorine chemistry has rapidly evolved from a niche area to a central discipline, driven by the profound impact of fluorine on the physicochemical and biological properties of compounds. The strategic incorporation of fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability, making it a highly sought-after element in the design of pharmaceuticals, agrochemicals, and advanced materials.
The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to these beneficial effects. Consequently, the development of novel fluorinated building blocks and efficient synthetic methodologies for their incorporation remains a vibrant and critical area of research.
Structural Context of the Cyclopropyl (B3062369) and Geminal Difluoroacetate (B1230586) Moieties
The chemical architecture of Ethyl 2-cyclopropyl-2,2-difluoroacetate is notable for two key structural features: the cyclopropyl group and the geminal difluoroacetate group. Each of these moieties imparts distinct and valuable properties to the molecule.
The cyclopropyl group is a three-membered carbocyclic ring that is finding increasing use in medicinal chemistry. Its rigid structure can act as a conformational constraint, locking flexible molecules into a bioactive conformation. Furthermore, the cyclopropyl ring can serve as a bioisostere for other groups, such as vinyl or phenyl groups, while offering improved metabolic stability. The unique electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds and partial π-character in the C-C bonds, can also influence the molecule's reactivity and interactions with biological targets.
Rationale for Investigating this compound: Research Gaps and Opportunities
The investigation into this compound is driven by the synergistic potential of its constituent parts. The combination of the conformationally rigid and metabolically robust cyclopropyl group with the electronically influential geminal difluoroacetate moiety creates a building block with significant promise for the synthesis of novel and complex molecules.
A key research opportunity lies in utilizing this compound as a versatile intermediate. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, while the cyclopropyl and difluorinated center remain intact. This allows for the introduction of this unique structural cassette into a wide range of molecular scaffolds.
One of the primary applications for this compound appears to be as a key intermediate in the synthesis of bioactive molecules. A recent patent application has cited this compound as a building block for the preparation of tetrahydroquinazoline (B156257) and pyrazole (B372694) derivatives, which are classes of compounds known for their diverse pharmacological activities. chiralen.com This highlights the immediate relevance and utility of this compound in the discovery of new therapeutic agents.
While specific, publicly available research focused solely on this compound is limited, its potential can be inferred from the well-established chemistry of its constituent parts. A plausible and efficient method for its synthesis is the Reformatsky reaction. nih.govtheaic.orgbeilstein-journals.orgnih.gov This reaction involves the insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, which then reacts with a carbonyl compound. In the case of this compound, the reaction would likely involve an appropriate cyclopropyl-containing starting material.
The limited detailed public data on the physicochemical and spectroscopic properties of this compound itself represents a research gap. A thorough characterization of this compound would be invaluable for its wider adoption in synthetic chemistry.
| Property | Data |
| Molecular Formula | C7H10F2O2 |
| Molecular Weight | 164.15 g/mol |
| CAS Number | 1556219-70-5 |
| Physical Form | Liquid (presumed based on related compounds) |
| Boiling Point | Not publicly available |
| Density | Not publicly available |
This table contains basic information and highlights the lack of publicly available detailed physicochemical data.
| Spectroscopic Data | Details |
| ¹H NMR | Expected to show signals for the ethyl group (triplet and quartet) and the cyclopropyl protons (multiplets). |
| ¹³C NMR | Expected to show signals for the carbonyl carbon, the CF2 carbon, the ethyl group carbons, and the cyclopropyl carbons. |
| ¹⁹F NMR | Expected to show a singlet for the two equivalent fluorine atoms. |
| IR Spectroscopy | Expected to show a strong absorption for the C=O stretch of the ester group. |
This table outlines the expected spectroscopic features. Actual experimental data is not widely published.
Mechanistic Investigations of Reactions Involving Ethyl 2 Cyclopropyl 2,2 Difluoroacetate and Its Derivatives
Mechanisms of Difluorocyclopropanation
The primary method for synthesizing gem-difluorocyclopropanes, including the derivatives of ethyl 2-cyclopropyl-2,2-difluoroacetate, is through the [2+1] cycloaddition of a difluorocarbene with an appropriate alkene. researchgate.net The generation of difluorocarbene (:CF₂) is a key step, and various methods have been developed, each with its own mechanistic nuances.
One common method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). While effective, newer reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent, are gaining popularity for their versatility. researchgate.netnih.gov The reaction of TMSCF₃ with a fluoride (B91410) source generates the trifluoromethyl anion (CF₃⁻), which then fragments to produce difluorocarbene. nih.gov The electrophilic nature of difluorocarbene is a result of fluorine's high electronegativity. However, the lone pairs on the fluorine atoms can also donate back to the carbene center, which stabilizes the singlet state and can reduce its reactivity. nih.govcas.cn This dual nature influences the carbene's reactivity, generally favoring reactions with electron-rich alkenes. nih.gov
Phase-transfer catalysis (PTC) can be used to generate difluorocarbene from chlorodifluoromethane (B1668795) (CHClF₂). However, the intermediate chlorodifluoromethyl anion is often short-lived and prone to hydrolysis, which can limit the efficiency of cyclopropanation. nih.gov Another, albeit hazardous, source of difluorocarbene is the explosive compound difluorodiazirine, which generates the carbene upon heating. nih.gov
The general mechanism for difluorocyclopropanation is depicted below:
Step 1: Generation of Difluorocarbene: A precursor molecule undergoes a reaction (e.g., thermal decomposition, reaction with a nucleophile) to release the highly reactive difluorocarbene intermediate.
Step 2: Cycloaddition: The electrophilic difluorocarbene adds across the double bond of an alkene in a concerted or stepwise fashion to form the three-membered difluorocyclopropane ring.
Mechanistic Pathways of Ring-Opening Reactions of Difluorocyclopropanes
Gem-difluorocyclopropanes are valuable synthetic intermediates due to the ring strain and the electronic effects of the fluorine atoms, which facilitate a variety of ring-opening reactions. rsc.orgresearchgate.net These reactions often proceed through the cleavage of the C-C bond opposite to the difluorinated carbon (the distal bond), which is typically the most weakened bond. researchgate.net
The ring-opening can be initiated by various means, including transition metals, Lewis acids, and radical initiators. researchgate.netrsc.org For instance, Lewis acid-catalyzed ring-opening involves the activation of a C-F bond, leading to the formation of a fluoroallyl cation intermediate. This cation is then trapped by a nucleophile to yield fluoroallylic products. rsc.org
Ring-opening metathesis polymerization (ROMP) is another significant reaction pathway for cyclic olefins, driven by the relief of ring strain. wikipedia.orgyoutube.com While the mechanism for heterogeneous ROMP is still under investigation, the homogeneous process is well-understood to proceed via a metallacycle intermediate formed through a [2+2] cycloaddition between the alkene and the metal catalyst. wikipedia.org
Radical Cascade and Cyclization Mechanisms
Radical reactions provide a powerful avenue for the functionalization of difluorocyclopropanes. rsc.org These reactions can be initiated through various methods, including photoredox catalysis. researchgate.net A common pathway involves the generation of a radical species that can add to the difluorocyclopropane ring.
One example is the [3+2]-radical cascade cyclization of gem-difluorocyclopropanes with alkenes to form gem-difluorocyclopentanes. rsc.org This process is initiated by the formation of a radical cation from a thiourea (B124793) derivative under photoredox conditions. rsc.org
Radical translocation strategies offer a means to achieve functionalization at positions distant from the initial radical site. researchgate.net Atom-transfer radical cyclization (ATRC) is a prominent example, where a radical generated from the homolytic cleavage of a C-X bond undergoes cyclization, followed by trapping of the radical by X. mdpi.com
The general steps in a radical cascade involving difluorocyclopropanes can be summarized as:
Initiation: Generation of a radical species.
Addition/Ring-Opening: The radical adds to the cyclopropane (B1198618) ring, leading to ring-opening and the formation of a new radical intermediate.
Propagation/Cyclization: The newly formed radical can participate in further reactions, such as intramolecular cyclization or intermolecular addition.
Termination: The radical chain is terminated through various mechanisms, such as radical coupling.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals play a pivotal role in the activation and functionalization of gem-difluorocyclopropanes. rsc.orgrsc.org Catalysts based on palladium, nickel, rhodium, and copper have been extensively studied. rsc.org
A common mechanistic pathway involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center. rsc.org For example, in palladium-catalyzed reactions, this is often followed by a β-fluoride elimination to generate an allyl-palladium species. This intermediate can then be intercepted by various nucleophiles to afford fluoroalkenes. rsc.org
The choice of ligand on the metal center can significantly influence the regioselectivity of these reactions. For instance, in palladium-catalyzed ring-opening/defluorinative annulation reactions of gem-difluorocyclopropanes with enaminones, different ligands can lead to the divergent synthesis of different pyrrole (B145914) regioisomers. rsc.org DFT calculations have shown that such selectivity is often kinetically controlled. rsc.org
Copper catalysis offers a unique reactivity pattern, enabling the activation of the C2-C3 bond of the cyclopropane ring after double C-F bond functionalization, a pathway distinct from that observed with other transition metals like palladium or rhodium. rsc.org
The cross-coupling of difluorocarbene with other carbene precursors, mediated by copper, has been achieved to synthesize gem-difluoroalkenes. The proposed mechanism involves the formation of a copper carbene intermediate, which is then trapped by triphenylphosphine (B44618) (generated from the difluorocarbene precursor). This is followed by coordination of difluorocarbene to the copper center, migratory insertion, and reductive elimination to yield the final product. acs.org
| Catalyst System | Mechanistic Feature | Product Type |
| Pd/Amine | Dual catalysis, formation of Pd(II)-π-fluoroallyl species and enamine intermediate. rsc.org | 2-Fluoroallyl aldehydes. rsc.org |
| Ni(I) complexes | Radical ring-opening pathway. rsc.org | Hydrodefluorinated products. rsc.org |
| Rhodium | Regio-switchable cross-coupling, can involve C-C bond migration. rsc.org | Fluoroallylic products. rsc.org |
| Copper | Activation of the C2-C3 bond after double C-F functionalization. rsc.org | Fully substituted alkyl vinyl ethers. rsc.org |
| Pd/NHC | Regioselective cascade C-C/C-F cleavage/annulation. rsc.org | Pyrazoles, Pyrroles. rsc.org |
Studies on Stereomutation and Racemization Pathways in Difluorocyclopropane Systems
The stereochemical integrity of difluorocyclopropanes is a critical aspect of their chemistry. Studies have shown that stereomutation can occur under certain reaction conditions. For example, in the thermal vinylcyclopropane (B126155) rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate, the cis-isomer was observed to first isomerize to the trans-isomer before rearranging to the cyclopentene (B43876) product. nih.gov This suggests a pathway for stereomutation is accessible under thermal conditions.
Racemization pathways can also be operative, particularly in reactions that proceed through achiral or rapidly inverting intermediates. For instance, if a ring-opening reaction leads to a planar, achiral fluoroallyl cation, any stereochemical information from the starting cyclopropane would be lost, leading to a racemic or diastereomeric mixture of products, unless the subsequent nucleophilic attack is stereocontrolled.
Elucidation of Intermediates: Carbene, Radical, and Anionic Species
The reactions of this compound and its derivatives involve a variety of transient intermediates, the elucidation of which is key to understanding the reaction mechanisms.
Carbene Intermediates: Difluorocarbene (:CF₂) is the quintessential intermediate in difluorocyclopropanation reactions. researchgate.netnih.gov Its generation from precursors like TMSCF₃ or ClCF₂COONa is well-established. researchgate.netnih.gov The reactivity of "free" carbenes can be complex, and their reactions can sometimes proceed through triplet carbene intermediates, leading to stepwise radical mechanisms. researchgate.net Transition metal-difluorocarbene complexes have also been proposed as intermediates in certain catalytic cycles. cas.cn
Radical Intermediates: Radical species are central to many functionalization reactions of difluorocyclopropanes. rsc.org These can be generated through photoredox catalysis or by the action of radical initiators. rsc.orgresearchgate.net For example, in the Michael-induced ring closure (MIRC) synthesis of gem-difluorocyclopropanes, a radical initiator like triethylborane (B153662) (Et₃B) is used to cleave a CF₂-Br bond, generating a radical intermediate that facilitates cyclization. researchgate.net
Anionic Intermediates: Anionic species also play a significant role. The trifluoromethyl anion (CF₃⁻) is a key intermediate in the generation of difluorocarbene from TMSCF₃. nih.gov Similarly, the chlorodifluoromethyl anion is formed during the generation of difluorocarbene from CHClF₂ under phase-transfer conditions. nih.gov In MIRC reactions, a carbanion is generated via Michael addition, which then undergoes intramolecular cyclization. researchgate.net
Isotopic Labeling Studies in Mechanistic Elucidation of Strained Ring Systems
Isotopic labeling is a powerful tool for unraveling complex reaction mechanisms, including those involving strained ring systems like difluorocyclopropanes. nih.govresearchgate.net By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), chemists can trace the fate of these atoms throughout a reaction, providing definitive evidence for bond-breaking and bond-forming events, as well as molecular rearrangements.
While specific isotopic labeling studies on this compound were not found in the provided search results, the principles of this technique are broadly applicable. For example, in a ring-opening reaction, labeling one of the cyclopropane carbons with ¹³C would allow for the determination of which C-C bond is cleaved by analyzing the position of the ¹³C label in the final product using techniques like NMR spectroscopy or mass spectrometry.
In the context of terpene biosynthesis, which involves complex cyclizations and rearrangements of carbocation intermediates, isotopic labeling has been instrumental in elucidating reaction pathways. nih.govresearchgate.net Similar strategies could be employed to study the mechanisms of difluorocyclopropane rearrangements, distinguishing between different possible pathways and validating proposed intermediates.
Synthetic Utility of Ethyl 2 Cyclopropyl 2,2 Difluoroacetate As a Versatile Building Block in Organic Synthesis
Precursor for Complex Fluorinated Cyclopropyl (B3062369) Architectures
Ethyl 2-cyclopropyl-2,2-difluoroacetate serves as a readily available starting material for the synthesis of more elaborate fluorinated cyclopropyl structures. The ester functionality of this compound can be chemically modified to introduce a wide range of other functional groups, thereby enabling the construction of diverse and complex molecular frameworks.
Key transformations of the ester group include hydrolysis, reduction, and conversion to amides and ketones. These reactions open up avenues for further synthetic elaborations, allowing for the incorporation of the gem-difluorocyclopropyl unit into a variety of molecular scaffolds.
Table 1: Key Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. Aqueous base (e.g., NaOH, KOH) 2. Acid workup | 2-cyclopropyl-2,2-difluoroacetic acid | Precursor for amides and other derivatives |
| This compound | Reducing agent (e.g., LiAlH₄) | (2-cyclopropyl-2,2-difluorophenyl)methanol | Building block for further functionalization |
| 2-cyclopropyl-2,2-difluoroacetic acid | Amine, coupling agent (e.g., EDC, HOBt) | 2-cyclopropyl-2,2-difluoroacetamide derivatives | Incorporation into bioactive molecules |
| 2-cyclopropyl-2,2-difluoroacetic acid | Organometallic reagent (e.g., organolithium) | Cyclopropyl difluoromethyl ketones | Intermediates for heterocycle synthesis |
This table presents plausible transformations based on standard organic chemistry principles, providing a gateway to more complex structures.
For instance, the hydrolysis of the ethyl ester furnishes 2-cyclopropyl-2,2-difluoroacetic acid. This carboxylic acid can then undergo amide coupling reactions with a variety of amines to produce a library of 2-cyclopropyl-2,2-difluoroacetamides. These amides are key structural motifs in many biologically active compounds. Similarly, the reduction of the ester yields the corresponding alcohol, (2-cyclopropyl-2,2-difluorophenyl)methanol, which can be further functionalized through oxidation or conversion to other leaving groups. The synthesis of cyclopropyl ketones from the parent carboxylic acid provides another versatile handle for constructing complex heterocyclic systems.
Role in the Construction of Bioisosteres and Constrained Analogues
The gem-difluorocyclopropyl group is a valuable bioisostere for various functional groups commonly found in bioactive molecules. Its rigid three-membered ring system introduces conformational constraint, which can be advantageous for optimizing binding to biological targets. The presence of the two fluorine atoms can also enhance metabolic stability and modulate electronic properties.
A notable application of this compound is in the synthesis of tetrahydroquinazoline (B156257) derivatives that have shown potential as selective cytotoxic agents. nih.gov In these molecules, the difluorocyclopropyl moiety likely serves to improve the pharmacological profile of the compounds.
Furthermore, this building block has been utilized in the preparation of pyrazole-based insecticidal compounds. nih.gov The incorporation of the fluorinated cyclopropane (B1198618) ring can significantly impact the insecticidal activity and selectivity of these agrochemicals. The ability to introduce this specific structural element through the use of this compound highlights its importance in the development of new crop protection agents.
Applications in Diversification of Chemical Scaffolds via Cyclopropane Transformations
The strained three-membered ring of the cyclopropane unit in this compound presents opportunities for ring-opening reactions, leading to the formation of diverse and functionalized acyclic scaffolds. These transformations can be initiated by various reagents and proceed through different mechanisms, including nucleophilic and electrophilic pathways.
While specific ring-opening reactions of this compound are not extensively documented in peer-reviewed literature, the reactivity of related gem-difluorocyclopropanes suggests a rich potential for such transformations. rsc.org For instance, transition metal-catalyzed ring-opening cross-coupling reactions of gem-difluorocyclopropanes with nucleophiles can lead to the formation of monofluoroalkenes. rsc.org
Table 2: Potential Ring-Opening Reactions for Scaffold Diversification
| Starting Moiety | Reaction Type | Potential Products | Significance |
| gem-Difluorocyclopropane | Nucleophilic ring-opening | Substituted monofluoroalkenes | Access to linear fluorinated scaffolds |
| Cyclopropylamine derivative | Electrophilic ring-opening | Functionalized open-chain amines | Generation of diverse amine derivatives |
This table illustrates potential transformations based on the known reactivity of similar cyclopropane systems, suggesting avenues for scaffold diversification.
Furthermore, the electrophilic ring-opening of cyclopropylamines, which can be derived from the title compound, is a known strategy for generating functionalized open-chain structures. nih.gov The regioselectivity of these ring-opening reactions can often be controlled by the nature of the substituents on the cyclopropane ring and the reaction conditions, offering a powerful tool for generating molecular diversity from a single building block.
Contribution to the Synthesis of Novel Organofluorine Compounds for Diverse Applications
The synthetic versatility of this compound has led to its use in the creation of novel organofluorine compounds with applications in both medicine and agriculture. As previously mentioned, this building block is a key component in the synthesis of certain tetrahydroquinazoline-based cytotoxic agents and pyrazole-based insecticides. nih.gov
The development of new anticancer agents and pesticides is of paramount importance, and the unique structural features imparted by the gem-difluorocyclopropyl group can lead to compounds with improved efficacy and safety profiles. The ability to efficiently incorporate this moiety using this compound streamlines the synthesis of these complex molecules, facilitating the exploration of new chemical space in drug discovery and agrochemical research.
The research into these applications underscores the importance of this compound as a key intermediate for accessing novel and potentially impactful organofluorine compounds.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 2-cyclopropyl-2,2-difluoroacetate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting ethyl bromodifluoroacetate (CAS 667-27-6) with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions using a palladium catalyst . Alternatively, copper-mediated coupling in DMSO with cyclopropyl derivatives has shown efficacy, achieving yields >75% when optimized at 40–50°C with a 1.1:1 molar ratio of reactants . Key variables affecting yield include solvent polarity (DMSO or DMF preferred), catalyst loading (5–10 mol%), and exclusion of moisture .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Standard characterization methods include:
- NMR Spectroscopy : NMR is critical for confirming difluoroacetate functionality (δ ≈ -47 to -50 ppm) . NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and ester ethyl groups (δ 1.2–4.3 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS ([M+H] expected at m/z 208) ensure purity >98% .
- Elemental Analysis : Validate C, H, F, and Br content (theoretical: C 44.26%, H 4.84%, F 17.83%) .
Q. What safety precautions are essential when handling this compound?
this compound is flammable (flash point ~70°F) and corrosive. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in sealed containers at RT, away from moisture . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the difluoroacetate group influence reactivity in cyclopropane ring-opening reactions?
The difluoroacetate group enhances electrophilicity at the cyclopropane ring, facilitating nucleophilic attack. For example, in ring-opening reactions with amines, the CF group stabilizes transition states via inductive effects, accelerating reaction rates by 3–5× compared to non-fluorinated analogs . DFT calculations suggest a 15–20 kcal/mol reduction in activation energy due to fluorine’s electronegativity .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Solubility Variations : Use co-solvents (e.g., DMSO:water 1:9) to standardize assays .
- Metabolic Instability : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
- Synergistic Effects : Test combinatorial libraries to identify adjuvant interactions (e.g., with β-lactam antibiotics) .
Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?
- Docking Studies : Use AutoDock Vina to predict binding to target enzymes (e.g., cytochrome P450). Fluorine atoms form hydrogen bonds with backbone amides (e.g., Tyr-96 in CYP101A1) .
- QSAR Models : Correlate logP values (calculated: 2.1) with membrane permeability; derivatives with logP <1.5 show improved CNS penetration .
Q. What are the kinetic and thermodynamic considerations for hydrolysis of the ester group under physiological conditions?
Hydrolysis follows pseudo-first-order kinetics with a half-life of 8–12 hours at pH 7.4 (37°C). The CF group slows hydrolysis by 40% compared to non-fluorinated esters due to reduced electrophilicity at the carbonyl carbon . Adding electron-donating substituents (e.g., methoxy) on the cyclopropane ring accelerates hydrolysis by 2× .
Methodological Challenges
Q. How to mitigate side reactions during large-scale synthesis?
- Byproduct Formation : Bromide displacement byproducts (e.g., ethyl cyclopropane carboxylate) are minimized by using excess cyclopropylboronic acid (1.2 eq) and degassing solvents to prevent oxidation .
- Purification : Column chromatography (silica gel, hexane:EtOAc 4:1) removes unreacted ethyl bromodifluoroacetate. Distillation (bp ~112°C at 700 mmHg) achieves >99% purity .
Q. What advanced techniques validate stereoelectronic effects of the cyclopropane ring in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
